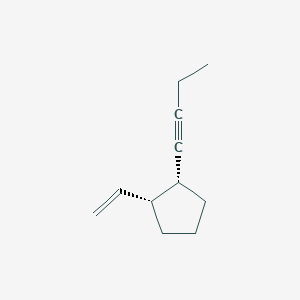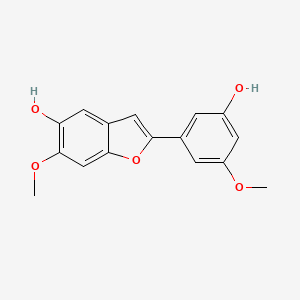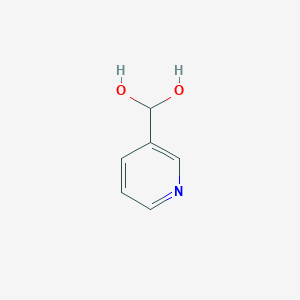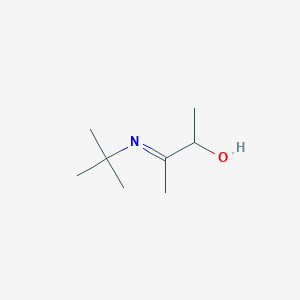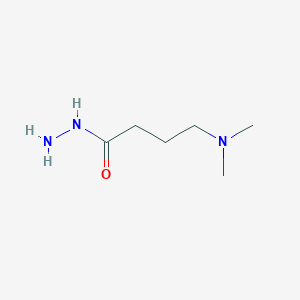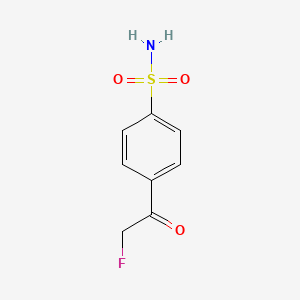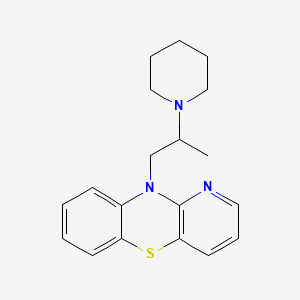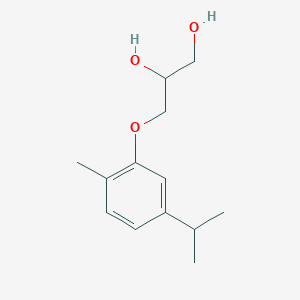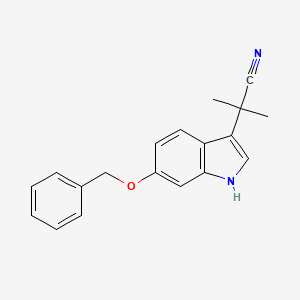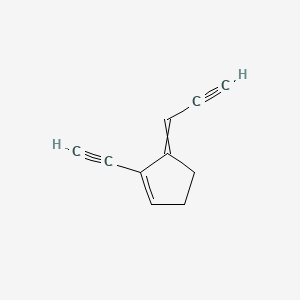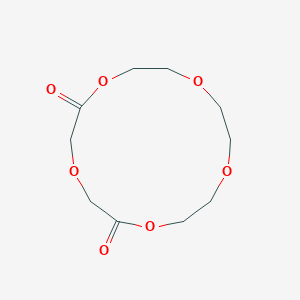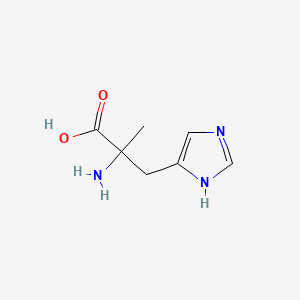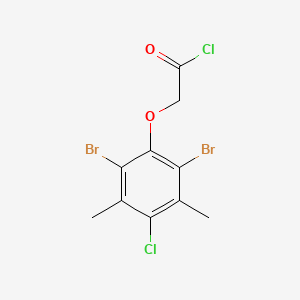
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .
Applications De Recherche Scientifique
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the acetyl chloride group.
4-Chlorophenoxyacetyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H8Br2Cl2O2 |
|---|---|
Poids moléculaire |
390.88 g/mol |
Nom IUPAC |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3 |
Clé InChI |
TVUCIAZTSRSFLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


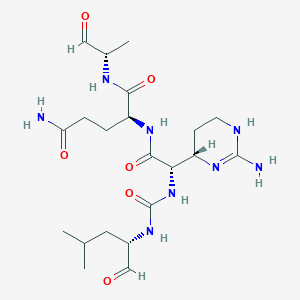
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
